Tosyllysine chloromethyl ketone
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Overview
Description
Preparation Methods
Tosyllysine chloromethyl ketone is synthetically prepared through a series of chemical reactionsThe reaction conditions often require the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and are carried out at low temperatures to ensure stability . Industrial production methods are similar but are scaled up to produce larger quantities of the compound.
Chemical Reactions Analysis
Tosyllysine chloromethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloromethyl group.
Alkylation Reactions: It alkylates histidine or cysteine residues at the active site of enzymes, thereby inactivating them.
Inhibition of Proteases: It irreversibly inhibits serine proteases by alkylating the histidine residue in the active site.
Common reagents used in these reactions include methanol, DMSO, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nucleophiles involved.
Scientific Research Applications
Tosyllysine chloromethyl ketone has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of tosyllysine chloromethyl ketone involves the irreversible inhibition of serine proteases. It alkylates the histidine residue in the active site of the enzyme, preventing the enzyme from catalyzing its substrate . This inhibition blocks the activation of nuclear factor κB (NF-κB), which in turn blocks the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) transcription . Additionally, it inhibits the processing of caspases, thereby preventing apoptosis in certain cell lines .
Comparison with Similar Compounds
Tosyllysine chloromethyl ketone is often compared with other similar compounds such as:
Tosylphenylalanine chloromethyl ketone: Another protease inhibitor that specifically targets chymotrypsin.
Tosylarginine methyl ester hydrochloride: Used as a substrate for trypsin and other proteases.
Phenylmethylsulfonyl fluoride (PMSF): A serine protease inhibitor that is less specific than this compound.
This compound is unique in its ability to selectively inhibit trypsin-like serine proteases and its application in blocking NF-κB activation .
Properties
IUPAC Name |
N-(7-amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16/h5-8,13,17H,2-4,9-10,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCSSHDJSZMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859721 |
Source
|
Record name | N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2104-86-1 |
Source
|
Record name | Tosyllysine chloromethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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